REACTION_CXSMILES
|
[C:1]([OH:4])(=[O:3])[CH3:2].ON1[C:10](=[O:11])[C:9]2=[CH:12][CH:13]=[CH:14][CH:15]=[C:8]2[C:7]1=[O:16].[O:17]=O>CC1C=CC=CC=1C>[C:10]([OH:17])(=[O:11])[C:9]1[C:2](=[CH:13][CH:14]=[CH:15][CH:8]=1)[C:1]([OH:4])=[O:3].[CH3:10][C:9]1[CH:12]=[CH:13][CH:14]=[CH:15][C:8]=1[C:7]([OH:16])=[O:3].[C:10]1(=[O:11])[O:4][C:1](=[O:3])[C:2]2=[CH:13][CH:14]=[CH:15][CH:8]=[C:9]12
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
Co(AA)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)O)=CC=CC1)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 46% |
Name
|
|
Type
|
product
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:4])(=[O:3])[CH3:2].ON1[C:10](=[O:11])[C:9]2=[CH:12][CH:13]=[CH:14][CH:15]=[C:8]2[C:7]1=[O:16].[O:17]=O>CC1C=CC=CC=1C>[C:10]([OH:17])(=[O:11])[C:9]1[C:2](=[CH:13][CH:14]=[CH:15][CH:8]=1)[C:1]([OH:4])=[O:3].[CH3:10][C:9]1[CH:12]=[CH:13][CH:14]=[CH:15][C:8]=1[C:7]([OH:16])=[O:3].[C:10]1(=[O:11])[O:4][C:1](=[O:3])[C:2]2=[CH:13][CH:14]=[CH:15][CH:8]=[C:9]12
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
Co(AA)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)O)=CC=CC1)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 46% |
Name
|
|
Type
|
product
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:4])(=[O:3])[CH3:2].ON1[C:10](=[O:11])[C:9]2=[CH:12][CH:13]=[CH:14][CH:15]=[C:8]2[C:7]1=[O:16].[O:17]=O>CC1C=CC=CC=1C>[C:10]([OH:17])(=[O:11])[C:9]1[C:2](=[CH:13][CH:14]=[CH:15][CH:8]=1)[C:1]([OH:4])=[O:3].[CH3:10][C:9]1[CH:12]=[CH:13][CH:14]=[CH:15][C:8]=1[C:7]([OH:16])=[O:3].[C:10]1(=[O:11])[O:4][C:1](=[O:3])[C:2]2=[CH:13][CH:14]=[CH:15][CH:8]=[C:9]12
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
Co(AA)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)O)=CC=CC1)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 46% |
Name
|
|
Type
|
product
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:4])(=[O:3])[CH3:2].ON1[C:10](=[O:11])[C:9]2=[CH:12][CH:13]=[CH:14][CH:15]=[C:8]2[C:7]1=[O:16].[O:17]=O>CC1C=CC=CC=1C>[C:10]([OH:17])(=[O:11])[C:9]1[C:2](=[CH:13][CH:14]=[CH:15][CH:8]=1)[C:1]([OH:4])=[O:3].[CH3:10][C:9]1[CH:12]=[CH:13][CH:14]=[CH:15][C:8]=1[C:7]([OH:16])=[O:3].[C:10]1(=[O:11])[O:4][C:1](=[O:3])[C:2]2=[CH:13][CH:14]=[CH:15][CH:8]=[C:9]12
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
Co(AA)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)O)=CC=CC1)(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 46% |
Name
|
|
Type
|
product
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |